Enhanced Lipophilicity (LogP) Relative to Non-Halogenated and Mono-Halogenated Analogs
The predicted LogP (XLogP3-AA) for 4-Fluoro-2-iodobenzyl alcohol is 2.2, which is higher than that of the non-iodinated analog 4-fluorobenzyl alcohol (XLogP3-AA: 1.2) and the non-fluorinated analog 2-iodobenzyl alcohol (XLogP3-AA: 1.8) [1]. This increased lipophilicity is a direct consequence of the dual halogenation and is crucial for optimizing the blood-brain barrier permeability and oral bioavailability of derived CNS-targeted drug candidates [2].
| Evidence Dimension | Lipophilicity (Predicted Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.2 |
| Comparator Or Baseline | 4-Fluorobenzyl alcohol (XLogP3-AA: 1.2); 2-Iodobenzyl alcohol (XLogP3-AA: 1.8) |
| Quantified Difference | 0.4 to 1.0 log unit increase |
| Conditions | Predicted values using XLogP3-AA algorithm. |
Why This Matters
Higher LogP indicates improved membrane permeability, a critical parameter for selecting building blocks in CNS drug discovery programs.
- [1] PubChem (National Center for Biotechnology Information). Predicted LogP values for 4-Fluoro-2-iodobenzyl alcohol (CID 53400719), 4-Fluorobenzyl alcohol (CID 9835), and 2-Iodobenzyl alcohol (CID 103616). View Source
- [2] Waring, M. J. (2010). 'Lipophilicity in drug discovery.' Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
